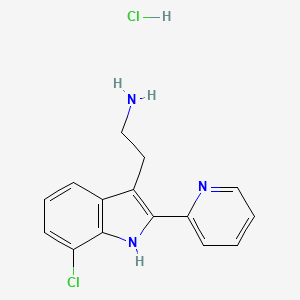

2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride

Descripción general

Descripción

2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride is a chemical compound with the molecular formula C15H15Cl2N3. It is a derivative of indole, a heterocyclic aromatic organic compound, and contains both pyridine and chloro substituents. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride typically involves the following steps:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Pyridine Ring: The pyridine ring is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated indole and a pyridine boronic acid.

Chlorination: The chlorination of the indole-pyridine intermediate is achieved using reagents like thionyl chloride or phosphorus pentachloride.

Amine Introduction: The ethylamine group is introduced through a nucleophilic substitution reaction, where the chlorinated intermediate reacts with ethylamine.

Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by treating the amine with hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Amine Group Reactions

The ethylamine moiety (-CH₂CH₂NH₂·HCl) participates in typical primary amine reactions after deprotonation (neutralization of the hydrochloride salt).

Acylation

-

Reaction : Reacts with acyl chlorides or anhydrides to form amides.

-

Example :

Conditions : Pyridine or triethylamine as base; room temperature .

Schiff Base Formation

-

Reaction : Condensation with aldehydes/ketones yields imines.

-

Example :

Conditions : Reflux in ethanol; catalytic acid.

Alkylation

-

Reaction : Forms secondary amines with alkyl halides.

-

Example :

Indole and Pyridine Ring Reactivity

The fused indole-pyridine system directs electrophilic/nucleophilic attacks to specific positions.

Electrophilic Substitution on Indole

-

Chlorination/Functionalization : The 7-chloro group deactivates the indole ring, but substitutions may occur at positions 4 or 5 under strong electrophilic conditions.

Conditions : HNO₃/H₂SO₄ (nitration) or Cl₂/FeCl₃ (additional chlorination) .

Pyridine Coordination

-

Metal Complexation : The pyridyl nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Pd²⁺).

Application : Catalyst design or fluorescent probes .

Chlorine Substituent Reactivity

The 7-chloro group exhibits limited reactivity due to the electron-rich indole system but can undergo substitution under forcing conditions.

Nucleophilic Aromatic Substitution

-

Reaction : Replacement with -OH or -NH₂ using strong nucleophiles.

Conditions : High-temperature hydrolysis (180°C) with aqueous NaOH/Cu catalyst .

Cross-Coupling Reactions

The chloro group and heteroaromatic rings enable participation in metal-catalyzed couplings.

Stability and Degradation

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Compound 1 has been investigated for its potential therapeutic effects in several areas:

- Anticancer Activity : Research indicates that compounds with indole structures, similar to compound 1, exhibit significant anticancer properties. Indoles have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Neuropharmacology : The compound's structural similarity to neurotransmitters suggests potential applications in treating neurological disorders. Indole derivatives have been studied for their effects on serotonin receptors, which are crucial in mood regulation and anxiety disorders .

Antimicrobial Properties

Studies have highlighted the antimicrobial efficacy of indole-based compounds against various pathogens. Compound 1 may possess similar properties, making it a candidate for further exploration in developing new antimicrobial agents .

Enzyme Inhibition

Research has also focused on the ability of compound 1 to inhibit specific enzymes involved in metabolic pathways. For instance, indole derivatives are known to affect cytochrome P450 enzymes, which play a significant role in drug metabolism and can influence the pharmacokinetics of therapeutic agents .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of various indole derivatives, including compound 1. The results demonstrated a dose-dependent inhibition of cell growth in breast cancer cell lines, suggesting that compound 1 could be further developed as a potential anticancer agent.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers assessed the impact of indole derivatives on serotonin receptor activity. Compound 1 was found to modulate serotonin receptor signaling pathways, indicating its potential use in treating depression and anxiety-related disorders.

Mecanismo De Acción

The mechanism of action of 2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to various enzymes, receptors, and proteins, modulating their activity and function.

Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological effects

Comparación Con Compuestos Similares

Similar Compounds

2-(7-Chloro-1H-indol-3-yl)-ethylamine hydrochloride: Lacks the pyridine ring, which may result in different biological activities.

2-(2-Pyridin-2-yl-1H-indol-3-yl)-ethylamine hydrochloride: Does not have the chloro substituent, potentially altering its reactivity and interactions.

2-(7-Bromo-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine hydrochloride: Contains a bromo group instead of chloro, which can affect its chemical and biological properties

Uniqueness

The presence of both the chloro and pyridine substituents in 2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride makes it unique, as these groups can significantly influence its chemical reactivity and biological activity. This combination of features allows for a wide range of applications and potential therapeutic uses .

Actividad Biológica

2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound, with a molecular formula of C15H15Cl2N3 and a molecular weight of 308.21 g/mol, has been synthesized and studied for its biological activities, particularly in the context of cancer treatment and other pharmacological effects.

- CAS Number : 1049783-68-7

- Molecular Weight : 308.21 g/mol

- Molecular Formula : C15H15Cl2N3

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor in certain signaling pathways associated with cancer cell proliferation and survival.

Key Mechanisms:

- Inhibition of Kinase Activity : Similar compounds have shown the ability to inhibit kinase activities crucial for cancer cell growth. For instance, derivatives containing indole structures have been reported to exhibit potent inhibition against kinases involved in tumorigenesis .

- Impact on Platelet Function : The compound may also influence platelet aggregation by modulating pathways involving protein phosphorylation, which is critical in maintaining normal hemostasis and could be relevant in thrombotic conditions .

Biological Activity Studies

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Antitumor Efficacy : A study demonstrated that indole derivatives could effectively inhibit the growth of breast cancer cells by inducing apoptosis via caspase activation .

- Platelet Regulation : Research highlighted that certain indole-based compounds could prevent excessive platelet activation, suggesting therapeutic potential for managing cardiovascular diseases .

Propiedades

IUPAC Name |

2-(7-chloro-2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3.ClH/c16-12-5-3-4-10-11(7-8-17)15(19-14(10)12)13-6-1-2-9-18-13;/h1-6,9,19H,7-8,17H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFVIQPUAGVCNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C3=C(N2)C(=CC=C3)Cl)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.